molecular formula C16H22ClNO3 B8054821 4-Hydroxypropranolol HCl CAS No. 69233-16-5

4-Hydroxypropranolol HCl

Cat. No.: B8054821
CAS No.: 69233-16-5
M. Wt: 311.80 g/mol
InChI Key: ROUJENUXWIFONU-UHFFFAOYSA-N
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Description

4-Hydroxypropranolol Hydrochloride is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. It is known for its significant pharmacological activity, particularly in the cardiovascular system. This compound is often used in scientific research to study the metabolism and pharmacokinetics of Propranolol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypropranolol Hydrochloride can be synthesized through the hydroxylation of Propranolol. This process typically involves the use of hepatic microsomal enzymes, which catalyze the hydroxylation at the 4-position of the naphthalene ring of Propranolol .

Industrial Production Methods: In an industrial setting, the synthesis of 4-Hydroxypropranolol Hydrochloride involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the compound. The process includes the separation of Propranolol and its metabolites, followed by the isolation of 4-Hydroxypropranolol .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypropranolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of 4-Hydroxypropranolol to its corresponding quinone.

    Reduction: The compound can be reduced back to Propranolol under specific conditions.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Regeneration of Propranolol.

    Substitution: Formation of substituted derivatives of 4-Hydroxypropranolol.

Scientific Research Applications

4-Hydroxypropranolol Hydrochloride has numerous applications in scientific research:

Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUJENUXWIFONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10476-53-6 (Parent)
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40388470, DTXSID70931074
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14133-90-5, 69233-16-5
Record name 4-Hydroxypropranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14133-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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